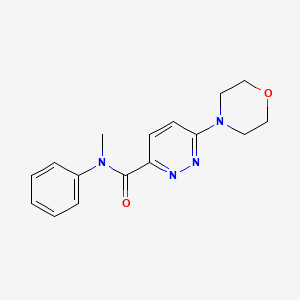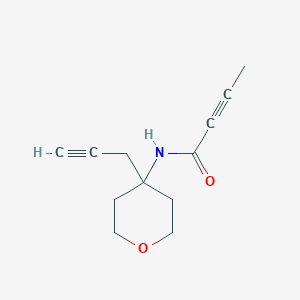![molecular formula C19H16FN3O5 B2851839 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1903517-06-5](/img/structure/B2851839.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex chemical compound that combines a variety of functional groups and heterocyclic structures. This compound's unique structure lends itself to a range of biological and chemical activities, making it an interesting subject for research in fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be achieved through multi-step organic synthesis, involving the following key steps:
Formation of the oxazepine ring: : This is typically achieved through a cyclization reaction that involves a benzoic acid derivative and an amine.
Introduction of the fluoro group: : Fluorination can be performed using a fluorinating agent like Selectfluor.
Attachment of the isoxazole ring: : This usually involves a cycloaddition reaction between a nitrile oxide and an alkene.
Formation of the amide bond: : This step involves coupling the isoxazole derivative with the oxazepine derivative using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
On an industrial scale, this compound could be produced using automated reactors and continuous flow chemistry techniques to ensure precise control over reaction conditions, and to optimize yield and purity. Catalysts and solvents would be selected for their efficiency and environmental impact, following principles of green chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and oxazepine rings, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can target the carbonyl groups in the oxazepine and isoxazole rings, forming alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3, PCC
Reducing agents: : LiAlH4, NaBH4, hydrogenation catalysts
Substituting agents: : Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products of these reactions would depend on the conditions and reagents used. Oxidation could yield carboxylic acids or ketones, reduction could yield alcohols or amines, and substitution could yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
In Chemistry
Material Science: : Structural component in the design of new materials with specific electronic properties.
In Biology and Medicine
Pharmacology: : Investigation as a potential drug candidate due to its unique structure which may interact with specific biological targets.
Biochemical Research: : Used as a probe in the study of enzyme mechanisms and pathways.
In Industry
Pharmaceutical Industry: : Potential use in the development of new therapeutic agents.
Chemical Industry: : Use as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The precise mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects would depend on its specific target. Generally, this compound could interact with enzymes, receptors, or other proteins, altering their activity through binding to active sites or allosteric sites, thereby modulating biochemical pathways. The fluoro group might enhance binding affinity or stability, while the various heterocycles could interact with diverse biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(thiazol-2-yl)isoxazole-3-carboxamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
Uniqueness
The unique combination of the furan, isoxazole, and oxazepine rings, along with the fluoro group, provides this compound with distinct electronic, steric, and hydrogen bonding properties, potentially leading to unique biological activities compared to its analogs.
This article provides a comprehensive overview of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, including its preparation, reactions, and applications. This knowledge can help guide further research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5/c20-13-3-4-15-12(8-13)10-23(18(24)11-27-15)6-5-21-19(25)14-9-17(28-22-14)16-2-1-7-26-16/h1-4,7-9H,5-6,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWCQWKZRVTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)
![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2851762.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/new.no-structure.jpg)
![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2851766.png)
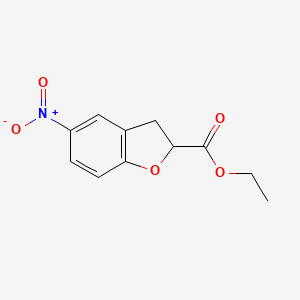
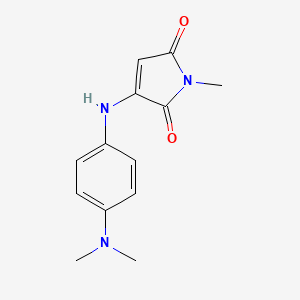
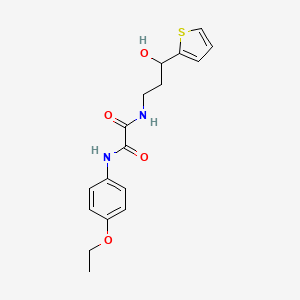
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2851774.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2851775.png)
